molecular formula C10H11NO3 B1598392 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid CAS No. 35186-98-2

7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid

Cat. No.: B1598392
CAS No.: 35186-98-2
M. Wt: 193.2 g/mol
InChI Key: HIKCRLDSCSWXML-UHFFFAOYSA-N
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Description

7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H11NO3 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, which is a cyclization reaction between a β-phenylethylamine and an aldehyde or ketone. This reaction typically requires acidic conditions and can be catalyzed by various acids such as hydrochloric acid or sulfuric acid .

Another method involves the Bischler-Napieralski reaction, which is a cyclization of β-phenylethylamine derivatives with acid anhydrides or acid chlorides, followed by reduction . This reaction also requires acidic conditions and can be catalyzed by Lewis acids such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction of this compound can lead to the formation of tetrahydroisoquinoline derivatives.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Alkylated or acylated isoquinoline derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to its hydroxyl group at the 7-position, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets and enables the synthesis of a wide range of derivatives with potential therapeutic applications .

Properties

IUPAC Name

7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-8-2-1-6-4-9(10(13)14)11-5-7(6)3-8/h1-3,9,11-12H,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKCRLDSCSWXML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1C=CC(=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30403207
Record name 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35186-98-2
Record name 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid structure in medicinal chemistry?

A1: The this compound structure, often abbreviated as Tic, serves as a valuable scaffold in designing enzyme inhibitors. [] Specifically, it has shown promise in developing inhibitors for the hepatitis C virus NS3 protease [] and N-type calcium channels. [] This structural motif allows for diverse modifications, enabling researchers to optimize interactions with target proteins and potentially improve potency and selectivity.

Q2: How is this compound employed in developing macrocyclic inhibitors for the hepatitis C virus NS3 protease?

A2: Researchers have utilized this compound as a central building block to create macrocyclic inhibitors targeting the hepatitis C virus NS3 protease. [] The carboxylic acid group within the Tic structure is crucial for forming an amide bond with peptide fragments, ultimately leading to cyclization. [] This macrocyclization strategy aims to enhance binding affinity to the protease through additional interactions, such as contact with the Ala156 methyl group within the enzyme's active site. []

Q3: Can you elaborate on the structure-activity relationship studies involving the tyrosine residue and its analogue, this compound, in omega-conotoxin GVIA?

A3: Research on omega-conotoxin GVIA, a peptide that blocks N-type calcium channels, has highlighted the importance of the tyrosine residue at position 13 for its activity. [] Substituting this tyrosine with this compound, a constrained analogue mimicking tyrosine's structure, allowed researchers to probe the role of the tyrosine side chain and its hydroxyl group. [] These studies indicated that both the orientation and presence of the hydroxyl group significantly influence the peptide's potency, suggesting a crucial role of this functional group in interacting with the target calcium channel. []

Q4: What synthetic improvements have been made in the synthesis of (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid?

A5: Recent research has focused on optimizing the synthesis of (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a valuable chiral building block. [] A key improvement involves modifying the Pictet-Spengler reaction, a crucial step in the synthesis. [] This modification significantly enhances the yield to 95% while minimizing racemization to 7% or less. [] Furthermore, implementing a recrystallization step increases the enantiomeric excess of the final product to an impressive 99.4%. [] These advancements contribute to a more efficient and cost-effective production of this important compound.

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